molecular formula C12H14BrN3O2S B11515476 N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide

N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide

Cat. No.: B11515476
M. Wt: 344.23 g/mol
InChI Key: ISCQKAUPUCVMHB-UHFFFAOYSA-N
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Description

N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide is a synthetic organic compound characterized by its unique thiazolidine ring structure and bromomethyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

    Hydrazide Formation: The final step involves the reaction of the thiazolidine intermediate with 3-methoxybenzohydrazide under suitable conditions, such as refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines with different oxidation states.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Thiazolidines: Resulting from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrazones: From condensation reactions with carbonyl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it useful for constructing various heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its unique structure allows for modifications that can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, derivatives of this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. It can also be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2Z)-5-(chloromethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
  • N’-[(2Z)-5-(iodomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
  • N’-[(2Z)-5-(methyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide

Uniqueness

N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23 g/mol

IUPAC Name

N'-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methoxybenzohydrazide

InChI

InChI=1S/C12H14BrN3O2S/c1-18-9-4-2-3-8(5-9)11(17)15-16-12-14-7-10(6-13)19-12/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17)

InChI Key

ISCQKAUPUCVMHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NCC(S2)CBr

Origin of Product

United States

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